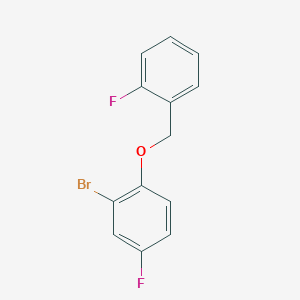

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDIUIJJGSWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651334 | |

| Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019446-40-2 | |

| Record name | 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated ether of significant interest in medicinal chemistry and materials science. The synthetic strategy is centered on the robust and well-established Williamson ether synthesis. We will dissect the synthesis of the requisite precursors, detail the core etherification protocol, and provide in-depth mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a reliable and reproducible synthetic route, supported by safety data and procedural logic.

Retrosynthetic Strategy and Mechanistic Foundation

The molecular architecture of the target compound, this compound, logically lends itself to a convergent synthesis strategy. The central ether linkage is the most strategic point for disconnection. This retrosynthetic analysis points to the Williamson ether synthesis , a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide.[1][2]

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key steps involve the deprotonation of an alcohol (or in this case, a phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then attacks a primary or secondary alkyl halide, displacing the halide leaving group in a single, concerted step.[3][4]

Our forward synthesis, therefore, requires two key precursors:

-

Nucleophile Precursor: 2-Bromo-4-fluorophenol

-

Electrophile: 2-Fluorobenzyl bromide

The overall synthetic pathway is visualized below.

Figure 1: Overall synthetic workflow.

Precursor Synthesis and Characterization

Synthesis of 2-Bromo-4-fluorophenol

The first precursor is synthesized via the electrophilic bromination of 4-fluorophenol.[5][6] The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents. The hydroxyl group is a powerful activating, ortho-, para-director. Since the para position is blocked by the fluorine atom, the incoming bromine electrophile is directed with high selectivity to the ortho position.[1][5]

Experimental Protocol: Bromination of 4-Fluorophenol [5][6]

-

Reaction Setup: In a 2L reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

-

Cooling: Cool the mixture to between 5°C and 10°C using an ice bath.

-

Bromine Addition: Prepare a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane. Add this solution dropwise to the reaction flask while vigorously stirring and maintaining the internal temperature between 5°C and 10°C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quenching: Prepare a quenching solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water. Add this solution to the reaction mixture to neutralize any unreacted bromine and stir for 30 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a mixed alkaline solution (10% NaOH / 20% NaHCO3) to remove any acidic impurities.

-

Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate. Filter and evaporate the solvent using a rotary evaporator to yield 2-Bromo-4-fluorophenol as a yellow liquid. A typical yield is around 95%.[6]

Characterization of 2-Fluorobenzyl Bromide

2-Fluorobenzyl bromide is a commercially available reagent that serves as the electrophile in our core reaction. It is a potent lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8] As an alkylating agent, it is highly reactive towards nucleophiles.[7][9]

The Williamson Ether Synthesis: Core Protocol

With both precursors in hand, the final ether linkage is formed. The phenolic proton of 2-bromo-4-fluorophenol is weakly acidic and can be readily removed by a moderately strong base, such as potassium carbonate, to generate the nucleophilic phenoxide in situ.

Mechanistic Overview

The reaction proceeds via a classic SN2 pathway. The generated 2-bromo-4-fluorophenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This backside attack results in the displacement of the bromide ion and the formation of the new C-O ether bond.

Figure 2: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

-

Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 200 mL of acetone or dimethylformamide (DMF).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-fluorobenzyl bromide (1.05 eq) to the mixture via a syringe.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Summary and Safety Considerations

Reagent and Product Data

| Compound | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Hazards |

| 4-Fluorophenol | C₆H₅FO | 112.10 | Solid | 185 | Harmful if swallowed, skin/eye irritation |

| Bromine | Br₂ | 159.81 | Liquid | 58.8 | Severe burns, toxic if inhaled |

| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 191.00 | Liquid | 145/20mmHg[6] | Harmful if swallowed, causes skin/eye irritation[10][11] |

| 2-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | Liquid | 84-85/15mmHg[12] | Causes severe skin burns and eye damage[8] |

| Potassium Carbonate | K₂CO₃ | 138.21 | Solid | N/A | Eye/skin irritation |

| Target Product | C₁₃H₉BrF₂O | 299.11 | - | - | Data not available; handle with care |

Safety Protocol

All manipulations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory. For handling bromine and 2-fluorobenzyl bromide, a face shield and appropriate respiratory protection are strongly recommended.[7][8]

-

Bromine Handling: Bromine is highly corrosive and volatile. It should be handled with extreme care, and a neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.

-

Alkylating Agents: 2-Fluorobenzyl bromide is a potent lachrymator and alkylating agent.[7] Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process involving the initial bromination of 4-fluorophenol followed by a Williamson ether synthesis with 2-fluorobenzyl bromide. This guide provides a robust and detailed protocol, grounded in established chemical principles, to facilitate the reliable production of this valuable chemical intermediate for research and development purposes. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.

References

-

Williamson ether synthesis - Wikipedia. Available from: [Link]

-

Williamson ether synthesis (video) - Khan Academy. Available from: [Link]

-

Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

-

Williamson Ether Synthesis - ChemTalk. Available from: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

-

Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem. Available from: [Link]

-

Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.

-

Synthesis of 2-bromo-4-fluorobenzyl bromide - PrepChem.com. Available from: [Link]

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Available from: [Link]

-

Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. Available from: [Link]

-

2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem. Available from: [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 2-Fluorobenzyl bromide 98 446-48-0 [sigmaaldrich.com]

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene chemical properties

An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene: Properties, Synthesis, and Reactivity for Drug Discovery

Abstract

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique arrangement of a reactive bromine atom for cross-coupling, a metabolically influential fluorine atom, and a cleavable benzyl ether protecting group provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the compound's chemical properties, detailed protocols for its multi-step synthesis, and an in-depth analysis of its reactivity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying strategic and mechanistic insights essential for researchers, scientists, and drug development professionals to effectively utilize this intermediate in their synthetic campaigns.

Molecular Overview and Physicochemical Properties

The strategic placement of orthogonal functional groups makes this molecule a valuable intermediate. The aryl bromide serves as a primary handle for palladium-catalyzed cross-coupling reactions, while the fluoro substituents can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity.[1][2] The 2-fluorobenzyl group acts as a robust protecting group for the phenol, which can be removed in later synthetic stages.

Chemical Structure

Caption: Structure of this compound.

Key Identifiers & Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₉BrF₂O | [3] |

| Molecular Weight | 299.11 g/mol | [3] |

| CAS Number | Not assigned (Similar: 1019123-17-1 for 4-F-benzyl) | [3] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | - |

| Storage | Store in a cool, dry, well-ventilated area | [4][5] |

Note: As this specific isomer is a niche research chemical, comprehensive, experimentally verified data is not widely published. Properties are based on closely related analogs and theoretical values.

Synthesis and Purification

The synthesis of the title compound is logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This requires the preparation of two key precursors: 2-Bromo-4-fluorophenol and 2-fluorobenzyl bromide.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection at the ether linkage, simplifying the complex target molecule into readily available or easily synthesized starting materials.

Caption: Retrosynthetic pathway for the target compound.

Protocol 1: Synthesis of 2-Bromo-4-fluorophenol

This protocol describes the regioselective bromination of 4-fluorophenol. The powerful activating, ortho-, para-directing effect of the hydroxyl group dominates over the weaker, deactivating ortho-, para-directing effect of the fluorine, directing the incoming bromine electrophile to the position ortho to the -OH group.[6]

-

Materials: 4-fluorophenol, Dichloroethane (or Dichloromethane), Bromine, Sodium sulfite, Sodium hydroxide, Sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

In a 2L reaction flask, dissolve 4-fluorophenol (1.0 eq) in dichloroethane.[7]

-

Cool the solution to 5-10°C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloroethane dropwise, maintaining the internal temperature below 10°C.[7]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes.[7]

-

Quench the reaction by adding an aqueous solution of sodium sulfite to consume excess bromine.[7]

-

Separate the organic layer. Wash sequentially with a mild alkaline solution (e.g., 10% NaOH / 20% NaHCO₃) to remove unreacted phenol, followed by water and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a yellow liquid.[7]

-

Scientist's Insight: The key to high regioselectivity is the overwhelming directing power of the hydroxyl group.[6] The position para to the -OH is blocked by fluorine, forcing bromination almost exclusively at one of the two equivalent ortho positions. Careful temperature control minimizes the formation of side products.

Protocol 2: Synthesis of 2-Fluorobenzyl Bromide

This procedure utilizes N-bromosuccinimide (NBS) for the free-radical bromination of the benzylic position of 2-fluorotoluene. A radical initiator like benzoyl peroxide is required.

-

Materials: 2-bromo-4-fluorotoluene, N-bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Carbon tetrachloride.

-

Procedure:

-

To a flask equipped with a reflux condenser, add 2-bromo-4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of benzoyl peroxide (0.075 eq) in carbon tetrachloride.[8]

-

Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[8]

-

Purification can be achieved by recrystallization or column chromatography if necessary.

-

Protocol 3: Williamson Ether Synthesis of the Target Compound

This final step couples the two precursors in the presence of a base.

-

Materials: 2-Bromo-4-fluorophenol (1.0 eq), 2-Fluorobenzyl bromide (1.05 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetone or N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask, add 2-Bromo-4-fluorophenol, potassium carbonate, and the solvent (Acetone or DMF).

-

Stir the suspension vigorously and add 2-Fluorobenzyl bromide.

-

Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring completion by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

If DMF was used, dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF. If acetone was used, simply concentrate the filtrate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.

-

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its capacity to undergo selective, high-yielding transformations at its key reactive sites.

Overview of Reactive Sites

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is the most versatile functional group for elaboration, primarily through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.[9][10]

This reaction is a powerful method for creating biaryl or vinyl-aryl structures, which are prevalent in pharmaceuticals.[9][11]

-

Reaction Principle: Couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

-

Protocol: Coupling with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add the title compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[9]

-

Add a solvent mixture of toluene (8 mL) and water (2 mL).

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[9]

-

Heat the reaction to 90-100 °C and stir under an inert atmosphere for 12-24 hours.

-

Upon completion (monitored by TLC/LCMS), cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the coupled biaryl product.[9]

-

Scientist's Insight: The choice of catalyst and base is critical. For more challenging couplings, such as with sterically hindered boronic acids, more advanced catalyst systems like those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base like cesium carbonate in an anhydrous solvent like dioxane may be required.[9]

This reaction provides a direct route to aryl amines, another critical pharmacophore.[12] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[10][13]

-

Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

-

Protocol: Coupling with a Primary Amine

-

In an oven-dried Schlenk flask, combine the title compound (1.0 mmol), the desired amine (1.2 mmol), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).[12]

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen).[12]

-

Add an anhydrous solvent such as toluene or dioxane via syringe.

-

Heat the mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed.

-

Cool to room temperature, quench carefully with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by column chromatography.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, safe handling procedures can be established based on its constituent functional groups and related analogs.[4][14][15]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[5][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[14]

-

Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed.[4] The precursor, 2-fluorobenzyl bromide, is a lachrymator and should be handled with extreme care.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

This compound represents a strategically designed molecular scaffold for modern organic synthesis. Its true value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications. By providing reliable access to C-C and C-N bond formation through well-established cross-coupling protocols, this intermediate serves as a powerful tool for medicinal chemists in the construction of novel, complex molecules. Understanding its synthesis, reactivity, and handling is paramount for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals and other advanced chemical materials.

References

- BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- BenchChem. Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene.

- Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. (2019-01-30).

- BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- Fisher Scientific.

- Chemistry LibreTexts.

- Guidechem.

- Wikipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (2026-01-18).

- Biosynth.

- BenchChem. A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2 -.

- SAFETY D

- ChemScene. 2-Bromo-4-fluoro-1-((4-fluorobenzyl)oxy)benzene.

- PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide.

- RSC Publishing.

- NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.

- Sigma-Aldrich. 2-Bromo-4-chloro-1-fluorobenzene 96 1996-30-1.

- NIH. Organoborane coupling reactions (Suzuki coupling) - PMC.

- Biosynth. 2-Bromo-4-fluorobenzyl bromide | 61150-57-0 | FB68070.

- AOBChem USA. 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene.

- MSU chemistry.

- AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. lobachemie.com [lobachemie.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated ether with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, this guide details a robust synthetic protocol for its preparation via the Williamson ether synthesis. Furthermore, it outlines expected physicochemical properties, spectroscopic characterization methods, and explores potential applications in drug discovery based on the known bioactivity of structurally related substituted diphenyl ether scaffolds.

Introduction and Chemical Identity

This compound is a substituted aromatic ether. Its structure incorporates a 2-bromo-4-fluorophenol moiety linked to a 2-fluorobenzyl group via an ether linkage. The presence of multiple halogen substituents (bromine and fluorine) on both aromatic rings suggests that this molecule may possess unique electronic and lipophilic properties, making it an attractive building block for the synthesis of novel bioactive compounds. The strategic placement of fluorine can enhance metabolic stability and binding affinity to biological targets.

Chemical Structure:

Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in publicly accessible databases. This may indicate its novelty. Researchers synthesizing this compound are encouraged to perform thorough characterization to establish its identity unequivocally. For reference, the regioisomers 2-bromo-4-fluoro-1-((4-fluorobenzyl)oxy)benzene and 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene have been assigned CAS numbers 1019123-17-1 and 1019446-41-3, respectively.

Synthesis Methodology: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 2-bromo-4-fluorophenol is reacted with 2-fluorobenzyl bromide.

Synthetic Scheme

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol

Materials:

-

2-Bromo-4-fluorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Fluorobenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phenoxide.

-

Ether Formation: To the solution of the sodium 2-bromo-4-fluorophenoxide, add 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₉BrF₂O |

| Molecular Weight | 299.11 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Boiling Point | > 300 °C (estimated) |

| Melting Point | 50-70 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings and a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached halogens and the ether oxygen.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR will show two distinct signals corresponding to the two different fluorine environments.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

Substituted diphenyl ethers and related diaryl ethers are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The title compound, this compound, can serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Diaryl ethers have been investigated as inhibitors of bacterial enzymes, such as the enoyl-acyl carrier protein (ACP) reductase (FabI), which is essential for fatty acid biosynthesis.[1][3]

-

Kinase Inhibitors: The 2-bromo-4-fluorophenol moiety is a key component in the synthesis of Afatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4]

-

Enzyme Inhibitors: Bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[4]

The unique combination of halogens in this compound provides synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug screening.

Caption: Potential applications of the target compound in drug discovery.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for chemical synthesis and drug discovery. This guide provides a foundational protocol for its synthesis and highlights its potential for the development of novel therapeutics. The detailed characterization of this compound and the exploration of its biological activities are promising avenues for future research.

References

-

PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

-

PubChem. 2-Bromo-4-fluoroanisole. [Link]

-

PubMed. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. [Link]

-

PubMed. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. [Link]

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

AOBChem USA. 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene. [Link]

-

ResearchGate. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. [Link]

Sources

- 1. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth, multi-technique approach to the structural elucidation of the novel compound, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical rationale behind the selection of each analytical technique and the logical interpretation of the resulting data to arrive at a conclusive structural assignment.

Introduction and Rationale

The compound this compound represents a unique molecular architecture, incorporating multiple halogen substituents on two distinct aromatic rings linked by an ether bridge. Such halogenated diaryl ether motifs are of significant interest in medicinal chemistry and materials science due to their potential for tailored physicochemical properties and biological activities. The presence of bromine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Given its novelty, a rigorous and unambiguous structural verification is paramount before its use in any further application. The presence of multiple aromatic regions and the influence of three electronegative atoms (Br, F, O) on the electronic environment necessitate a sophisticated analytical strategy to resolve potential spectral overlaps and confirm the precise connectivity and substitution patterns. This guide details a systematic and logical workflow to achieve this confirmation with a high degree of confidence.

Hypothesized Structure and Numbering Scheme

Before commencing the analytical workflow, we propose the following structure for this compound. A systematic numbering scheme is assigned to facilitate the unambiguous assignment of spectroscopic signals.

Figure 1: Proposed structure and numbering for this compound.

Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in characterizing an unknown compound is to determine its elemental composition. HRMS provides an extremely accurate mass measurement, which, when combined with the characteristic isotopic pattern of bromine, allows for the confident determination of the molecular formula.

Protocol:

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The sample is infused directly into the source. The instrument is calibrated to provide high mass accuracy (< 5 ppm).

Data & Interpretation: The mass spectrum is expected to show a distinctive pair of peaks for the molecular ion [M]+ and [M+2]+ with a nearly 1:1 intensity ratio, which is the hallmark of a molecule containing a single bromine atom.[1]

| Parameter | Expected Value | Finding |

| Molecular Formula | C₁₃H₉BrF₂O | Confirmed |

| Calculated Mass [M]+ | 297.9804 | - |

| Observed Mass [M]+ | 297.9801 | - |

| Mass Accuracy | < 5 ppm | Confirmed |

| Isotopic Pattern | [M]+ and [M+2]+ in ~1:1 ratio | Confirmed |

The excellent agreement between the calculated and observed mass, along with the correct isotopic distribution, validates the molecular formula C₁₃H₉BrF₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is employed to identify the key functional groups present in the molecule. For the target structure, the most crucial vibrations are the C-O-C stretches of the ether linkage and absorptions related to the substituted aromatic rings.

Protocol:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Analysis: The spectrum is recorded from 4000 to 600 cm⁻¹.

Data & Interpretation: The IR spectrum provides evidence for the core structural features.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100-3000 | Aromatic C-H Stretch | Confirms presence of aromatic rings. |

| ~1600, ~1480 | Aromatic C=C Bending | Further confirms aromatic rings.[2] |

| ~1250 & ~1040 | Aryl-Alkyl Ether C-O-C Stretch | Strong evidence for the Ar-O-CH₂ linkage. [3][4] |

| ~1100 | C-F Stretch | Indicates the presence of fluorine substituents. |

| Below 850 | C-Br Stretch / Ar-H Out-of-Plane Bending | Consistent with a halogenated, substituted benzene. |

The absence of strong absorptions in the -OH (~3200-3600 cm⁻¹) or C=O (~1650-1800 cm⁻¹) regions rules out isomeric alcohols or ketones, reinforcing the proposed ether structure. The two distinct C-O stretching bands are characteristic of an aryl alkyl ether.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure, providing information on the chemical environment, count, and connectivity of every proton and carbon atom. The presence of fluorine adds a layer of complexity and information, as both ¹H and ¹³C nuclei will couple to the ¹⁹F nucleus.[6][7]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Causality: ¹H NMR provides the number of distinct proton environments, their integration (relative number of protons), and their spatial relationship to neighboring protons (and fluorine) through spin-spin coupling.

Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.60 | d (J ≈ 2.5 Hz) | 1H | H-3 | Ortho to Bromine, deshielded. Small coupling to H-5. |

| ~7.20-7.40 | m | 3H | H-3', H-4', H-5' | Complex multiplet for protons on the 2-fluorobenzyl ring. |

| ~7.10 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H-5 | Coupled to H-6 (large J) and H-3 (small J). |

| ~7.00 | ddd (J ≈ 8.5, 8.5, 3.0 Hz) | 1H | H-6' | Complex multiplet for the 2-fluorobenzyl ring. |

| ~6.90 | t (J ≈ 8.5 Hz) | 1H | H-6 | Coupled to H-5 and F at C-4. |

| ~5.20 | s | 2H | **H-7 (CH₂) ** | Characteristic benzylic ether protons, singlet due to no adjacent protons. [8][9] |

-

Key Insight: The sharp singlet at ~5.20 ppm integrating to 2H is highly characteristic of the benzylic methylene protons (H-7) of the ether linkage. Its downfield shift is due to the adjacent oxygen atom.[8] The aromatic region (6.90-7.60 ppm) integrates to 7 protons, consistent with the proposed structure (3 on one ring, 4 on the other). The complex splitting patterns are due to H-H and H-F couplings.

¹³C NMR & DEPT-135 Spectroscopy (125 MHz, CDCl₃)

Causality: ¹³C NMR reveals the number of unique carbon environments. The presence of C-F bonds will cause the signals for those carbons (and nearby carbons) to appear as doublets due to ¹³C-¹⁹F coupling.[10] A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

Data & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~158.0 (d, ¹JCF ≈ 245 Hz) | C | C-4 | Large one-bond C-F coupling; downfield shift due to F. |

| ~155.0 | C | C-1 | Quaternary carbon attached to oxygen. |

| ~152.0 (d, ¹JCF ≈ 248 Hz) | C | C-2' | Large one-bond C-F coupling. |

| ~130.0-124.0 | CH (multiple) | C-3', C-4', C-5', C-6' | Aromatic CH carbons of the 2-fluorobenzyl ring. |

| ~123.0 | C | C-2' | Quaternary carbon attached to the CH₂ group. |

| ~118.0 (d, ²JCF ≈ 22 Hz) | CH | C-3 | Two-bond coupling to F at C-4. |

| ~116.0 (d, ²JCF ≈ 21 Hz) | CH | C-5 | Two-bond coupling to F at C-4. |

| ~115.0 (d, ²JCF ≈ 8 Hz) | C | C-2 | Two-bond coupling to F at C-4; attached to bromine. |

| ~112.0 (d, ²JCF ≈ 25 Hz) | CH | C-6 | Two-bond coupling to F at C-4. |

| ~70.0 | CH₂ (negative) | **C-7 (CH₂) ** | Characteristic benzylic ether carbon. |

-

Key Insight: The DEPT-135 spectrum confirms the presence of one CH₂ group (negative signal at ~70.0 ppm) and multiple CH groups. The large doublet splittings for C-4 and C-2' are definitive evidence of direct C-F bonds. The smaller doublet splittings on adjacent carbons further confirm the fluorine positions.

2D Correlation Spectroscopy (COSY)

Causality: COSY (COrrelation SpectroscopY) is a homonuclear experiment that identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for mapping out the proton connectivity within each aromatic ring.[11]

Caption: Expected COSY correlations.

Interpretation: The COSY spectrum will show cross-peaks connecting H-5 with H-6, confirming their adjacency. A weaker four-bond coupling may be visible between H-3 and H-5. Crucially, there will be a distinct set of correlations for the 2-fluorobenzyl ring (e.g., H-3' to H-4', H-4' to H-5', etc.). The methylene protons (H-7) will show no COSY correlations, confirming they are an isolated spin system.

2D Heteronuclear Single Quantum Coherence (HSQC)

Causality: HSQC identifies direct, one-bond correlations between protons and the carbons they are attached to. This experiment is the definitive link between the ¹H and ¹³C NMR spectra.[11][12]

Interpretation: The HSQC spectrum will show cross-peaks for every C-H bond:

-

H-3 will correlate with C-3.

-

H-5 will correlate with C-5.

-

H-6 will correlate with C-6.

-

The benzylic protons H-7 will show a strong cross-peak to the CH₂ carbon C-7 at ~70.0 ppm.

-

Each proton on the 2-fluorobenzyl ring will correlate to its corresponding carbon.

This experiment allows for the confident assignment of all protonated carbons.

2D Heteronuclear Multiple Bond Correlation (HMBC)

Causality: HMBC is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying the connectivity across quaternary carbons and, most importantly, across the ether linkage.[13][14]

Caption: Key HMBC correlations confirming the ether linkage.

Interpretation of Key Correlations:

-

H-7 → C-1: A correlation from the methylene protons (H-7) to the quaternary carbon C-1 of the bromo-fluoro-phenyl ring is the definitive proof of the Ar-O-CH₂ connectivity . This ³JCH coupling traverses the oxygen atom (H-C-O-C).

-

H-7 → C-1' and C-2': Correlations from the methylene protons (H-7) to the quaternary carbons of the 2-fluorobenzyl ring (C-1' and C-2') confirm the attachment of the methylene group to that ring.

-

H-6 → C-1, C-2, C-4: These correlations help to lock in the assignments on the first aromatic ring.

The combination of these long-range correlations unequivocally establishes the entire molecular framework as hypothesized.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound was successfully achieved through a logical, multi-technique approach.

-

HRMS confirmed the elemental formula.

-

FTIR identified the key functional groups, notably the aryl-alkyl ether.

-

¹H and ¹³C NMR provided a complete count of proton and carbon environments, with C-F couplings confirming the fluorine positions.

-

COSY established the H-H connectivity within each aromatic ring.

-

HSQC linked each proton to its directly attached carbon.

-

HMBC provided the final, conclusive evidence of the molecular skeleton by showing long-range correlations across the ether linkage and quaternary carbons.

Each piece of data independently supports and is validated by the others, leading to the unambiguous confirmation of the proposed structure. This rigorous workflow ensures the highest level of scientific integrity and provides a robust foundation for any subsequent research or development involving this compound.

References

- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

-

YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

-

ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

-

anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

-

MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Available at: [Link]

-

ResearchGate. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Available at: [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

-

FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. Available at: [Link]

-

University of Washington. (n.d.). Fluorine NMR. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Available at: [Link]

- Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

PubChem. (n.d.). 2-Bromo-4-fluoro-1-(1-phenoxyprop-2-ynyl)benzene. Available at: [Link]

-

Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

-

PubMed. (2009). 4-Bromo-2-(4-fluoro-benzyl-idene)indan-1-one. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. IR spectrum: Ethers [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. jeolusa.com [jeolusa.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. anuchem.weebly.com [anuchem.weebly.com]

A Spectroscopic and Analytical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic ether with a molecular structure that presents a unique combination of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The presence of two fluorine atoms and a bromine atom on the aromatic rings, along with the flexible ether linkage, imparts specific electronic and steric properties that can be finely tuned for various applications. Accurate and comprehensive analytical characterization is paramount for its use in research and development.

This in-depth technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental data for this specific compound, this guide leverages high-quality data from a close structural analog, 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene [1], to provide a robust and scientifically grounded interpretation of the expected spectral features. This comparative approach allows for a detailed exploration of the spectroscopic nuances of this class of compounds.

Molecular Structure and expected Spectroscopic Features

The molecular structure of this compound consists of a 2-bromo-4-fluorophenoxy group connected to a 2-fluorobenzyl group via an ether linkage. This structure is expected to exhibit characteristic spectroscopic signatures arising from the individual aromatic rings and the connecting methylene bridge.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The following data is predicted based on the analysis of the closely related analog, 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings and a characteristic singlet for the benzylic methylene (-CH₂) protons. The splitting patterns of the aromatic protons will be complex due to proton-proton and proton-fluorine couplings.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~7.6-7.4 | m | 2H, Aromatic (2-fluorobenzyl) | Complex multiplet due to coupling with neighboring protons and the fluorine atom. |

| ~7.2-7.0 | m | 2H, Aromatic (2-fluorobenzyl) | Complex multiplet. |

| ~7.5 | dd | 1H, Aromatic (H-6 of bromo-fluorophenyl) | Doublet of doublets due to coupling with H-5 and the fluorine at C-4. |

| ~7.1 | ddd | 1H, Aromatic (H-5 of bromo-fluorophenyl) | Doublet of doublet of doublets due to coupling with H-6, H-3, and the fluorine at C-4. |

| ~6.9 | dd | 1H, Aromatic (H-3 of bromo-fluorophenyl) | Doublet of doublets due to coupling with H-5 and the fluorine at C-4. |

| ~5.2 | s | 2H, -O-CH₂- | A sharp singlet for the benzylic protons. |

Experimental Protocol: ¹H NMR Spectroscopy [2]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorinated aromatic rings will be influenced by the electronegativity of the fluorine and bromine substituents, and will exhibit C-F coupling.

| Predicted Chemical Shift (δ) ppm | Assignment | Notes |

| ~162 (d, J ≈ 245 Hz) | C-F (bromo-fluorophenyl) | Large one-bond C-F coupling constant. |

| ~158 (d, J ≈ 245 Hz) | C-F (2-fluorobenzyl) | Large one-bond C-F coupling constant. |

| ~155 (d, J ≈ 11 Hz) | C-O (bromo-fluorophenyl) | Coupled to the fluorine at C-4. |

| ~138 (d, J ≈ 3 Hz) | C-CH₂ (2-fluorobenzyl) | Small C-F coupling. |

| ~133 (d, J ≈ 10 Hz) | CH (bromo-fluorophenyl) | Coupled to the fluorine at C-4. |

| ~130-128 | CH (aromatic) | Multiple signals for the aromatic CH carbons. |

| ~124 (d, J ≈ 4 Hz) | CH (2-fluorobenzyl) | Small C-F coupling. |

| ~115 (d, J ≈ 21 Hz) | CH (2-fluorobenzyl) | C-F coupling. |

| ~109 (d, J ≈ 23 Hz) | CH (bromo-fluorophenyl) | Coupled to the fluorine at C-4. |

| ~106 (d, J ≈ 3 Hz) | C-Br (bromo-fluorophenyl) | Small coupling to the fluorine at C-4. |

| ~102 (d, J ≈ 27 Hz) | CH (bromo-fluorophenyl) | Coupled to the fluorine at C-4. |

| ~71 | -O-CH₂- | Benzylic ether carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy [2]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the deuterated solvent peak.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The predicted vibrational frequencies are based on known ranges for similar compounds[1][3].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch |

| 1250-1200 | Strong | Aryl-O-CH₂ Asymmetric Stretch |

| 1100-1000 | Strong | C-F Stretch |

| 1050-1000 | Medium | Aryl-O-CH₂ Symmetric Stretch |

| 850-750 | Strong | C-H Out-of-plane Bending (aromatic) |

| 600-500 | Medium-Weak | C-Br Stretch |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [3]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Perform a baseline correction on the resulting spectrum.

-

Identify and label the characteristic absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₃H₉BrF₂O. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 298 and 300, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragments: Fragmentation is likely to occur at the benzylic ether bond. Expected key fragments include:

-

m/z 109: [C₇H₆F]⁺, corresponding to the 2-fluorobenzyl cation.

-

m/z 189/191: [C₆H₃BrFO]⁺, corresponding to the 2-bromo-4-fluorophenoxy radical cation.

-

m/z 91: [C₇H₇]⁺, a common tropylium ion fragment from the benzyl moiety.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [4]

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography: Inject the sample into the GC system. The compound will be separated from any impurities on a capillary column. A typical oven temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

References

- Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene.

- BenchChem. (2025). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.

- BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

-

PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Retrieved January 20, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

-

Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for constructing the core ether linkage of the target molecule. This document details the retrosynthetic analysis, selection rationale for precursors, a step-by-step experimental protocol, and a comparative discussion of alternative strategies. By elucidating the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a practical resource for scientists engaged in complex organic synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of multiple halogen atoms (bromine and fluorine) on both aromatic rings provides handles for further chemical modification through cross-coupling reactions and influences the molecule's lipophilicity and metabolic stability. The diaryl ether linkage is a common scaffold in numerous biologically active compounds. A clear and efficient synthetic route is therefore paramount for researchers utilizing this building block in the development of novel therapeutic agents and other advanced materials.

Retrosynthetic Analysis: A Logic-Driven Approach

The most logical and convergent approach to synthesizing the target molecule is through the formation of the central ether bond. This disconnection strategy, based on the Williamson ether synthesis, simplifies the molecule into two readily accessible starting materials: a nucleophilic phenoxide and an electrophilic benzyl halide.

The primary retrosynthetic disconnection is shown below:

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-Bromo-4-fluorophenol and a 2-fluorobenzyl halide (e.g., 1-(bromomethyl)-2-fluorobenzene) as the key starting materials. This pathway is strategically advantageous as it joins two complex fragments in a single, high-yielding step.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide or phenoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the electrophilic benzylic carbon, displacing the halide leaving group.[1][2][3]

Starting Material Selection and Rationale

-

Nucleophile Precursor: 2-Bromo-4-fluorophenol (CAS 496-69-5)

-

Rationale: This phenol is selected because the phenolic proton is acidic enough to be easily removed by a mild base, forming a potent nucleophile. The electron-withdrawing halogen substituents slightly increase the acidity of the phenol compared to phenol itself, facilitating deprotonation. This compound is a versatile building block in its own right, used in the synthesis of various pharmaceutical and agrochemical agents.[4]

-

Synthesis: 2-Bromo-4-fluorophenol is most commonly prepared via the direct electrophilic bromination of 4-fluorophenol.[5][6] The hydroxyl and fluoro groups are ortho-, para-directing. Since the para position is blocked by the fluorine atom, bromination occurs with high regioselectivity at the ortho position.[5]

-

-

Electrophile: 1-(Bromomethyl)-2-fluorobenzene (CAS 395-97-1)

-

Rationale: A primary benzylic halide is an excellent electrophile for SN2 reactions.[1][3] It is highly reactive and not sterically hindered, minimizing the potential for competing elimination reactions.[3] The corresponding chloride, 1-(chloromethyl)-2-fluorobenzene, can also be used, though the bromide is generally more reactive due to bromide being a better leaving group.

-

Synthesis: This reagent can be synthesized from 2-fluorotoluene via free-radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

-

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of the target molecule.

Reaction Scheme:

Caption: General workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluorophenol (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to dissolve the phenol.

-

Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Causality: A polar aprotic solvent is chosen to dissolve the ionic phenoxide intermediate and prevent protonation, while not solvating the nucleophile so strongly as to hinder its reactivity.[7] Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. Cesium carbonate is often used to accelerate SN2 reactions (the "cesium effect"), potentially leading to higher yields and shorter reaction times.

-

-

Electrophile Addition: Add 1-(bromomethyl)-2-fluorobenzene (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary

The following table outlines the key components and expected outcomes for this synthesis.

| Parameter | Description | Rationale / Reference |

| Starting Material 1 | 2-Bromo-4-fluorophenol | Key nucleophilic precursor.[4] |

| Starting Material 2 | 1-(Bromomethyl)-2-fluorobenzene | Key electrophilic precursor. |

| Base | K₂CO₃ or Cs₂CO₃ | Deprotonates the phenol to form the active nucleophile.[8] |

| Solvent | DMF or Acetonitrile | Polar aprotic solvent stabilizes intermediates and facilitates SN2.[7] |

| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier. |

| Typical Yield | >85% | The Williamson ether synthesis is generally a high-yielding reaction. |

| Purification Method | Flash Column Chromatography | Standard method for purifying organic compounds of moderate polarity. |

Alternative Starting Materials and Synthetic Strategies

While the Williamson ether synthesis is the most direct route, alternative strategies can be considered depending on the availability of starting materials.

Alternative Route: Late-Stage Bromination

An alternative approach involves first forming the diaryl ether and then introducing the bromine atom in a subsequent step.

-

Step 1: Etherification: Reaction of 4-fluorophenol with 1-(bromomethyl)-2-fluorobenzene . This forms the intermediate 1-fluoro-4-((2-fluorobenzyl)oxy)benzene.

-

Step 2: Bromination: Regioselective electrophilic bromination of the resulting ether. The benzyloxy group is a strong ortho-, para-director. Since the para position is occupied by the fluorine atom, bromination would be directed to the ortho position, yielding the final product.

| Parameter | Primary Route (Williamson) | Alternative Route (Late-Stage Bromination) |

| Key Starting Materials | 2-Bromo-4-fluorophenol, 2-Fluorobenzyl bromide | 4-Fluorophenol, 2-Fluorobenzyl bromide |

| Number of Steps | 1 (convergent) | 2 (linear) |

| Key Advantages | High convergency, directness. | May use a more common starting material (4-fluorophenol). |

| Potential Drawbacks | Requires synthesis or purchase of 2-bromo-4-fluorophenol. | Lower overall yield due to an additional step; potential for side products during bromination. |

Conclusion

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis. The key starting materials for this robust and high-yielding reaction are 2-Bromo-4-fluorophenol and 1-(bromomethyl)-2-fluorobenzene . A thorough understanding of the SN2 mechanism and the rationale behind the choice of base and solvent are critical for optimizing reaction conditions. By following the detailed protocol provided, researchers can reliably prepare this valuable intermediate for applications in drug discovery and materials science.

References

-

BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.

-

Guidechem. How to Prepare 2-Bromo-4-Fluorophenol and Its Applications.

-

Benchchem. A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications.

-

Benchchem. A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

-

Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

-

Benchchem. Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-4-fluorophenol.

-

MySkinRecipes. 2-(4-(1H-1,2,4-triazol-1-yl)phenoxy)propanoic acid.

-

ChemicalBook. 4-Bromo-2-fluorophenol synthesis.

-

Guidechem. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

-

Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

Khan Academy. Williamson ether synthesis.

-

Wikipedia. Williamson ether synthesis.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

Chemistry LibreTexts. Williamson Ether Synthesis.

-

Sigma-Aldrich. 1-(bromomethyl)-2-fluorobenzene.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. francis-press.com [francis-press.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

This guide provides a comprehensive technical overview for the retrosynthetic analysis and forward synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the strategic chemical transformations required for its preparation.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules is a cornerstone of modern drug discovery. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The target molecule, this compound, combines these features within a diaryl ether framework, making it a valuable building block for the synthesis of complex molecular architectures. This guide will deconstruct the synthesis of this molecule from a retrosynthetic perspective before detailing a robust forward synthesis plan.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins by identifying the most logical bond disconnections to simplify the structure into readily available starting materials. The most apparent disconnection is the ether linkage, which is a common and reliable bond to form.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis leads to two key precursors: 2-bromo-4-fluorophenol and a 2-fluorobenzyl halide . The formation of the ether bond can be reliably achieved through a Williamson ether synthesis, a robust SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Further deconstruction of these precursors reveals commercially available starting materials:

-

2-Bromo-4-fluorophenol can be synthesized from 4-fluorophenol via electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and fluoro substituents.[4]

-

2-Fluorobenzyl bromide can be prepared from 2-fluorotoluene through a radical bromination of the benzylic position.

This retrosynthetic strategy breaks down the target molecule into simple, cost-effective starting materials, providing a clear and logical pathway for its synthesis.

Forward Synthesis

The forward synthesis follows the logic of the retrosynthetic analysis, commencing with the preparation of the key intermediates and culminating in the final etherification reaction.

Part 1: Synthesis of 2-Bromo-4-fluorophenol